molecular formula C12H12N2OS B12988964 (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol

(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol

Cat. No.: B12988964
M. Wt: 232.30 g/mol
InChI Key: OUNZVYQKAQCUJZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, alcohols, and amines .

Scientific Research Applications

(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and chemical synthesis .

Biological Activity

The compound (4-(2-(Methylthio)pyrimidin-5-yl)phenyl)methanol is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological properties, mechanisms of action, and related research findings, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methylthio group and a phenyl group linked to a methanol moiety . This structure suggests potential for various biological interactions due to the presence of functional groups that can participate in hydrogen bonding and nucleophilic reactions.

Anticancer Potential

Research indicates that compounds with similar structural features to this compound may exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of specific kinases involved in tumor progression .

In a study evaluating related compounds, it was found that certain pyrimidine derivatives had IC50 values in the nanomolar range against various cancer cell lines, indicating strong anticancer activity .

Antioxidant Activity

Pyrimidine derivatives are also recognized for their antioxidant properties. In experiments measuring the antioxidant capacity of synthesized pyrimidine acrylamides, several derivatives exhibited significant activity compared to standard references like Trolox, suggesting that this compound could possess similar protective effects against oxidative stress .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of key enzymes involved in metabolic pathways. Specifically, derivatives featuring methylthio substitutions have been linked to modulation of peroxisome proliferator-activated receptors (PPARs), which play critical roles in glucose metabolism and lipid homeostasis .

The biological activity of this compound may be attributed to:

  • Hydrogen Bonding : The hydroxyl group from the methanol moiety can form hydrogen bonds with biological targets.
  • Electrophilic Interactions : The methylthio group enhances reactivity towards electrophiles, potentially influencing enzyme activity.
  • Structural Mimicry : The compound may mimic natural substrates or inhibitors within metabolic pathways, affecting enzyme kinetics and cellular responses.

Case Studies and Research Findings

StudyFindings
Identified strong binding affinity of related compounds to EED protein with IC50 values < 1 nM; suggests potential for anticancer applications.
Demonstrated antioxidant activities of pyrimidine derivatives; compounds showed up to 82% activity compared to Trolox.
Reported new derivatives with significant anticancer activity; IC50 values ranged from 1.1 μM to 10.7 μM against various cancer cell lines.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

[4-(2-methylsulfanylpyrimidin-5-yl)phenyl]methanol

InChI

InChI=1S/C12H12N2OS/c1-16-12-13-6-11(7-14-12)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3

InChI Key

OUNZVYQKAQCUJZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C=N1)C2=CC=C(C=C2)CO

Origin of Product

United States

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